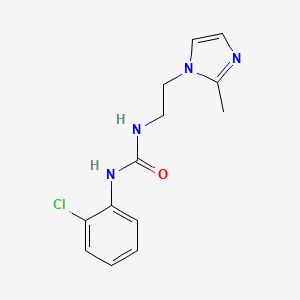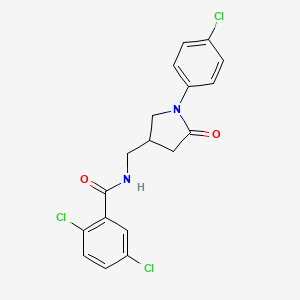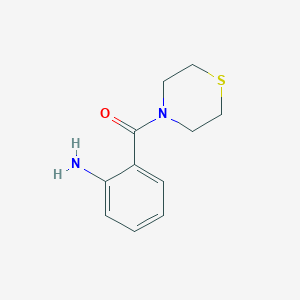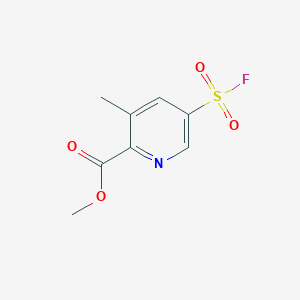![molecular formula C19H20N6O4S3 B2810185 Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 1351661-34-1](/img/structure/B2810185.png)
Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-(2-((5-(benzo[d]thiazole-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound. It contains a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are significant in medicinal chemistry and are utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of ethyl 2-aminothiazole-4-carboxylate with aldehyde/ketone in absolute ethanol, with a few drops of glacial acetic acid added. The reaction mixture is stirred and refluxed for 12 hours .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The structure–activity relationships analysis of similar compounds can be revealed as follows: The active target compounds displayed excellent selectivity against the EGFR high-expressed HeLa cells . When the substituents on the aniline ring were electron-withdrawing groups, the target compounds had nearly no antitumor activity against the HeLa cells . When the substituents on the aniline ring were strong electron-donating groups, they exhibited excellent antitumor activities against the HeLa cells .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wissenschaftliche Forschungsanwendungen
Microwave-assisted Synthesis and Biological Activities
- A study by Başoğlu et al. (2013) discusses the microwave-assisted synthesis of compounds, including those with 1,3,4-thiadiazole structures similar to the chemical . These compounds showed promising antimicrobial, antilipase, and antiurease activities, highlighting their potential in pharmaceutical applications (Başoğlu et al., 2013).
Inhibition of Mycobacterium Tuberculosis
- Reddy et al. (2014) designed molecules containing a similar piperazine structure for inhibition of Mycobacterium tuberculosis. These compounds showed promising activity in the Mycobacterium smegmatis GyrB ATPase assay and the Mycobacterium tuberculosis DNA gyrase super coiling assay (Reddy et al., 2014).
Synthesis and Characterization
- Mohamed (2021) and Mohamed (2014) both conducted studies focusing on the synthesis of derivatives of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate, which are structurally similar to the requested compound. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Mohamed, 2021), (Mohamed, 2014).
Synthesis and Antimicrobial Properties
- Shafi et al. (2021) synthesized new piperidine substituted benzothiazole derivatives and investigated their antibacterial and antifungal activities, which is relevant given the similar structural aspects to the chemical (Shafi et al., 2021).
Evaluation as Antimicrobial Agents
- Al-Talib et al. (2016) evaluated the antimicrobial properties of certain benzothiazole derivatives, providing insights into the potential applications of similar compounds in controlling microbial growth (Al-Talib et al., 2016).
Antimicrobial and Anti-arrhythmic Activities
- Other studies, such as those by Hamama et al. (2017), Abdel‐Aziz et al. (2009), and Fadda et al. (2017), have explored the synthesis of various derivatives incorporating thiadiazole or piperazine structures and evaluated their antimicrobial and anti-arrhythmic activities, demonstrating the broad pharmaceutical potential of these compounds (Hamama et al., 2017), (Abdel‐Aziz et al., 2009), (Fadda et al., 2017).
Anti-mycobacterial Chemotypes
- Pancholia et al. (2016) identified benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new anti-mycobacterial chemotypes, which could be relevant for the development of new anti-tubercular medications (Pancholia et al., 2016).
Wirkmechanismus
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution . These properties could potentially influence the interaction of this compound with its targets.
Biochemical Pathways
Thiazole derivatives have been found to affect a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are known to have diverse solubility properties, which can influence their bioavailability . For instance, thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physico-chemical properties of thiazole derivatives, such as their solubility and aromaticity, could potentially be influenced by environmental factors .
Zukünftige Richtungen
Thiazoles have been found in many potent biologically active compounds, such as antimicrobial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant drugs . Therefore, the future research directions could include further exploration of the therapeutic potential of this compound and its derivatives, especially their roles as potential EGFR inhibitors .
Eigenschaften
IUPAC Name |
ethyl 4-[2-[[5-(1,3-benzothiazole-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S3/c1-2-29-19(28)25-9-7-24(8-10-25)14(26)11-30-18-23-22-17(32-18)21-15(27)16-20-12-5-3-4-6-13(12)31-16/h3-6H,2,7-11H2,1H3,(H,21,22,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUPGEGIMFQRKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-YL]prop-2-enamide](/img/structure/B2810102.png)
![{4-[(4-Methylphenyl)sulfanyl]-3-nitrophenyl}methanol](/img/structure/B2810103.png)



![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)
![2-[3-(2-Oxo-1,3-oxazolidin-3-yl)pyrrolidin-1-yl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2810116.png)


![Isopropyl 2-(isobutylthio)-7-methyl-5-(3-methylthiophen-2-yl)-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810123.png)

